2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound features a triazolo[4,3-a]pyridine core substituted at the 7-position with a 3-methyl-1,2,4-oxadiazole moiety. The acetamide group is linked to a 2-bromophenyl ring, distinguishing it from analogs with alternative halogen or substituent placements.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O2/c1-11-21-18(27-24-11)13-6-7-25-15(8-13)22-23-16(25)10-20-17(26)9-12-4-2-3-5-14(12)19/h2-8H,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNJYCCPJVOEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that incorporates a bromophenyl group, an oxadiazole moiety, and a triazole-pyridine unit. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole functionalities exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In one study, a related triazole compound demonstrated potent activity against MCF-7 breast cancer cells, with IC50 values indicating strong inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 10 |
| Triazole Derivative B | Bel-7402 | 15 |
This suggests that the oxadiazole and triazole components in our compound may similarly contribute to anticancer activity.
Antimicrobial Activity
The antibacterial properties of related compounds have been well-documented. For example, benzotriazole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzotriazole A | MRSA | 12.5 |
| Benzotriazole B | E. coli | 25 |
Given the structural similarities, it is hypothesized that our compound may exhibit similar antimicrobial effects.
Histone Deacetylase Inhibition
Recent studies have identified compounds with oxadiazole structures as potential histone deacetylase (HDAC) inhibitors. HDACs play crucial roles in cancer progression by regulating gene expression related to cell cycle and apoptosis. The inhibition of HDAC6 has been linked to enhanced anticancer effects in preclinical models .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity.
- Animal Models : In vivo studies using mouse models demonstrated that compounds similar to our target compound significantly reduced tumor growth when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares similarities with triazole- and triazolo-pyridine-based acetamides reported in the literature. Key structural differences lie in the heterocyclic core, substituent positions, and functional groups, which influence physicochemical and pharmacological properties.
Core Heterocyclic System
- Analogs: Most analogs (e.g., ) feature a non-fused 1,2,4-triazole ring, which may reduce planarity and alter binding modes .
Substituent Variations
Table 1: Structural Comparison of Key Compounds
*Molecular weights estimated from formulas in evidence.
Functional Group Analysis
- Oxadiazole vs. Sulfanyl Linkers : The 3-methyl-1,2,4-oxadiazole in the target compound is more electron-withdrawing than the sulfanyl group in analogs, possibly improving stability and receptor affinity .
- Aryl Acetamide Modifications : Substituents like trifluoromethyl () or fluorine () in analogs enhance lipophilicity or bioavailability, whereas the target compound’s methyl-oxadiazole balances polarity and rigidity .
Implications of Structural Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
